molecular formula C9H12BrClN2O B2717506 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride CAS No. 1049767-05-6

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride

Cat. No.: B2717506
CAS No.: 1049767-05-6
M. Wt: 279.56
InChI Key: JCUUVFSHVQHCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O and a molecular weight of 279.56 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group with an additional amino group .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the available sources.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have shown that chloroacetamide herbicides, which share a functional resemblance with 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, undergo complex metabolic pathways leading to DNA-reactive products. These pathways involve the formation of intermediates that are subsequently metabolized to bioactive forms. This research highlights the importance of understanding the metabolic pathways of chloroacetamide derivatives for assessing their environmental and health impacts (Coleman et al., 2000).

Chemoselective Acetylation of 2-Aminophenol

The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis strategies for compounds like this compound. This research showcases the use of enzymatic catalysis for achieving selective acetylation, a key step in the synthesis of many pharmaceutical and agrochemical compounds (Magadum & Yadav, 2018).

Peptide Syntheses with Amino Acid Esters

The synthesis of peptides using amino acid esters, including those derived from acetamide hydrochlorides, sheds light on methods for creating complex biological molecules. Such techniques can be applied to the synthesis and study of this compound derivatives for potential applications in drug development and biochemical research (Stewart, 1967).

Synthesis and Antimalarial Activity

Research into the synthesis of compounds with specific functional groups, similar to those in this compound, and their antimalarial activity illustrates the potential pharmaceutical applications of these compounds. The structure-activity relationships explored in these studies can guide the design of new therapeutics based on chloroacetamide derivatives (Werbel et al., 1986).

Radiosynthesis of Chloroacetanilide Herbicides

The study on the radiosynthesis of chloroacetanilide herbicides provides a methodology for tracing the environmental fate and biological activity of related compounds, including this compound. These techniques are crucial for understanding the distribution and impact of such compounds in biological systems and the environment (Latli & Casida, 1995).

Properties

IUPAC Name

2-amino-N-(4-bromo-2-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUUVFSHVQHCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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